molecular formula C24H22N2O3S B11668362 ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11668362
M. Wt: 418.5 g/mol
InChI Key: ZSUUDOCVKDRNIP-RGEXLXHISA-N
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Description

Ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol and catalysts like vanadium oxide loaded on fluorapatite .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazolo[3,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O3S/c1-4-29-23(28)20-16(3)25-24-26(21(20)18-8-6-5-7-9-18)22(27)19(30-24)14-17-12-10-15(2)11-13-17/h5-14,21H,4H2,1-3H3/b19-14-

InChI Key

ZSUUDOCVKDRNIP-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)C)S2)C

Origin of Product

United States

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